molecular formula C₃₄H₃₉Cl₃O₁₃ B1140578 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III CAS No. 103150-33-0

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III

Cat. No.: B1140578
CAS No.: 103150-33-0
M. Wt: 762.02
InChI Key:
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Mechanism of Action

Target of Action

The primary target of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also vital for cell division, forming the mitotic spindle that segregates chromosomes during mitosis .

Mode of Action

This compound, as a precursor to Paclitaxel , shares its mode of action. It binds to the β-subunit of tubulin in microtubules, stabilizing them and preventing their disassembly . This disrupts the dynamic equilibrium of the microtubule network, inhibiting cell division and leading to cell death .

Biochemical Pathways

The compound’s action on microtubules affects multiple biochemical pathways. By inhibiting cell division, it impacts the cell cycle, particularly the mitotic phase. It also influences signal transduction pathways related to cell growth and survival, as the disruption of microtubule dynamics can trigger apoptosis, or programmed cell death .

Pharmacokinetics

It is slightly soluble in chloroform and methanol , suggesting that it may be administered orally or intravenously.

Result of Action

The stabilization of microtubules by this compound leads to the inhibition of cell division, resulting in cell death . This makes the compound a potent antineoplastic agent, useful in the treatment of various cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as its pKa is predicted to be around 12

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III involves multiple steps. One common method includes the reaction of Baccatin III with 2,2,2-trichloroethyl chloroformate under specific conditions . The reaction typically requires a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39Cl3O13/c1-16-20(40)13-33(44)27(49-28(42)19-10-8-7-9-11-19)25-31(6,26(41)24(47-17(2)38)23(16)30(33,4)5)21(48-29(43)46-15-34(35,36)37)12-22-32(25,14-45-22)50-18(3)39/h7-11,20-22,24-25,27,40,44H,12-15H2,1-6H3/t20-,21-,22+,24+,25-,27-,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJVHCBPOLKGHR-WBFAQAOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39Cl3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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